N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide
Description
N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group at the N1 position and a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the ortho position of the aromatic ring.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O2/c19-11-5-7-13(8-6-11)24-10-12(9-16(24)25)23-17(26)14-3-1-2-4-15(14)18(20,21)22/h1-8,12H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGPKJVVKUNOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the trifluoromethylbenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Mechanism :
-
Basic : Nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine and carboxylate.
-
Acidic : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water-mediated cleavage.
Reactivity of the Pyrrolidinone Ring
The 5-oxopyrrolidin-3-yl moiety participates in ring-opening and substitution reactions.
| Reaction Type | Conditions | Reagents | Products | Notes |
|---|---|---|---|---|
| Reduction | H₂, Pd/C, RT | Hydrogen gas | Pyrrolidine derivative (saturated ring) | Improves metabolic stability |
| Oxidation | KMnO₄, acidic conditions | Potassium permanganate | γ-Lactam derivatives or ring-opened diacid | Limited yield due to overoxidation |
| Nucleophilic attack | NaH, alkyl halides | Methyl iodide | N-Alkylated pyrrolidinone derivatives | Enhances lipophilicity |
Key Insight : The ketone group in the pyrrolidinone ring is susceptible to reduction, forming a secondary alcohol or fully saturated pyrrolidine under catalytic hydrogenation .
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Group
The 4-fluorophenyl substituent undergoes regioselective electrophilic substitution under controlled conditions.
| Reaction | Conditions | Reagents | Position | Major Product |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitric acid | Meta | 3-Nitro-4-fluorophenyl derivative |
| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfur trioxide | Para | 4-Fluoro-3-sulfophenyl adduct |
| Halogenation | Cl₂, FeCl₃, RT | Chlorine gas | Ortho/para | Di- or trihalogenated derivatives |
Rationale : The electron-withdrawing fluorine atom directs incoming electrophiles to the meta position, though steric effects from the adjacent benzamide group may alter regioselectivity .
Stability and Reactivity of the Trifluoromethyl Group
The -CF₃ group is chemically inert under most conditions but participates in radical-mediated reactions.
| Reaction | Conditions | Reagents | Outcome |
|---|---|---|---|
| Hydrolysis | Not observed | H₂O, acids/bases (RT) | No reaction (CF₃ remains intact) |
| Radical substitution | UV light, initiators | AIBN, CCl₄ | CF₃ replaced with -CCl₃ or other halogens |
| Electrophilic attack | AgNO₃, KI, acidic conditions | Silver nitrate | Partial defluorination (rare) |
Note : The trifluoromethyl group enhances electron-deficient character in the benzamide ring, influencing downstream reactivity (e.g., slower EAS) .
Oxidation and Reduction of Functional Groups
Selective oxidation/reduction of specific moieties modulates bioactivity.
| Target Site | Reagents | Conditions | Product | Application |
|---|---|---|---|---|
| Amide → Nitrile | PCl₅, heat | 100°C, anhydrous | 2-(Trifluoromethyl)benzonitrile | Intermediate for heterocycles |
| Ketone → Alcohol | NaBH₄, MeOH | RT, 2 h | 5-Hydroxypyrrolidine derivative | Improved solubility |
Mechanistic Details :
Scientific Research Applications
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The compound’s uniqueness lies in its trifluoromethyl-substituted benzamide and fluorophenyl-pyrrolidinone architecture. Below is a systematic comparison with structurally or functionally related molecules:
Structural Analogs with Fluorophenyl and Benzamide Moieties
Key Observations :
- Pyrrolidinone vs.
- Trifluoromethyl Substitution : The ortho-trifluoromethyl group on the benzamide enhances lipophilicity and metabolic stability compared to nitro- or carboxylic acid-substituted analogs (e.g., ). This group is critical for improving membrane permeability and target engagement in drug design .
- Fluorophenyl Positioning: The 4-fluorophenyl group on the pyrrolidinone is conserved in several KFase inhibitors (e.g., ), suggesting a role in π-π stacking or hydrophobic interactions with enzyme active sites.
Functional Analogues in Enzyme Inhibition
- KFase Inhibitors: The target compound shares a fluorophenyl-benzamide scaffold with KFase inhibitors reported by Song et al. (2018). However, its pyrrolidinone core may reduce binding affinity compared to the top-performing inhibitor (N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluorobenzamide, -9.0 kcal/mol) due to conformational flexibility .
- Antimicrobial Targets: Compounds like n-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide () target bacterial PanK (pantothenate kinase), but the absence of a triazole-thioether chain in the target compound likely shifts its selectivity toward other enzymes .
Pharmacokinetic and Physicochemical Comparisons
Implications :
- The target compound’s higher LogP and moderate polar surface area suggest better blood-brain barrier penetration than bulkier analogs (e.g., ), making it a candidate for CNS targets.
- Its single hydrogen bond donor may limit solubility compared to pyrimidinone-based inhibitors (e.g., ), necessitating formulation optimization.
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's systematic name and molecular formula are as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 490.472 g/mol
This compound features a pyrrolidinone ring, a trifluoromethyl group, and a fluorophenyl moiety, which contribute to its unique biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds suggest potential therapeutic applications in treating resistant bacterial infections .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies have shown that certain derivatives can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Compounds with specific substituents on the phenyl ring were found to either enhance or inhibit NF-κB activity, indicating the importance of chemical structure in determining biological effects .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The fluorophenyl group enhances binding affinity to specific receptors or enzymes, potentially affecting their activity.
- Pathway Modulation : The compound may influence various biochemical pathways, leading to observed antimicrobial and anti-inflammatory effects.
- Epigenetic Regulation : There is evidence suggesting that some derivatives may act through epigenetic mechanisms, affecting gene expression related to inflammation and infection response .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Antimicrobial Testing | Significant activity against MRSA with MIC values < 20 µM |
| Cell Viability Assays | Indicated potential cytotoxic effects at higher concentrations |
| Anti-inflammatory Tests | Modulation of NF-κB activity observed in treated cells |
These studies highlight the compound's promise as a lead for further drug development.
Clinical Implications
Given its promising biological activities, this compound could be explored as a candidate for developing new antimicrobial or anti-inflammatory therapies. Future clinical trials will be essential to establish safety profiles and therapeutic efficacy.
Q & A
Basic: What synthetic methodologies are established for synthesizing N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, and what reaction conditions are critical?
Answer:
The synthesis of benzamide derivatives typically involves coupling a carboxylic acid (or acyl chloride) with an amine. For this compound, key steps include:
- Amide bond formation : Use activating agents like pivaloyl chloride or trichloroisocyanuric acid (TCICA) to facilitate coupling between 2-(trifluoromethyl)benzoic acid derivatives and the pyrrolidinone amine intermediate .
- Intermediate preparation : The pyrrolidinone core can be synthesized via cyclization of 4-fluorophenyl-substituted precursors under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Purification : Column chromatography or recrystallization is essential to isolate high-purity product. Reaction yields are optimized by controlling temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of acid to amine) .
Advanced: How can structural modifications improve solubility while retaining target affinity for this compound?
Answer:
Balancing solubility and potency often involves:
- Heterocyclic substitutions : Replacing hydrophobic groups with polar moieties (e.g., pyridine or morpholine rings) enhances aqueous solubility without disrupting binding interactions. For example, substituting a tetrahydropyranyloxy group improved solubility in a related RAF inhibitor .
- Crystal packing disruption : X-ray crystallography of lead compounds can reveal packing inefficiencies; introducing steric hindrance (e.g., branched alkyl chains) reduces crystallization tendency .
- Prodrug strategies : Temporary masking of polar groups (e.g., pivaloyloxymethyl esters) can improve membrane permeability .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl and trifluoromethyl group positions) .
- HPLC/UPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95% by area normalization) .
- Mass spectrometry (HRMS or LC-MS) : Validates molecular weight (e.g., [M+H]+ ion for C₁₉H₁₅F₄N₂O₂) .
- X-ray crystallography : Resolves stereochemistry and crystal packing for polymorph studies .
Advanced: How can researchers address conflicting biological activity data across studies?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors for enzymatic assays) .
- Compound stability : Test for degradation under assay conditions (e.g., DMSO stock solutions stored at -80°C) using LC-MS .
- Off-target effects : Perform counter-screens against related targets (e.g., other kinases or receptors) to confirm selectivity .
Basic: What intermediates are critical in the synthesis, and how are they validated?
Answer:
Key intermediates include:
- Pyrrolidinone precursor : Synthesized via Mannich reaction of 4-fluorobenzaldehyde, ammonium acetate, and diketone derivatives. Validated by IR (C=O stretch at ~1700 cm⁻¹) and melting point .
- Activated acyl derivative : 2-(Trifluoromethyl)benzoyl chloride, confirmed by ¹⁹F NMR (δ -60 to -65 ppm for CF₃) .
- Coupling product : Intermediate amides are characterized by TLC (Rf ~0.5 in ethyl acetate/hexane) and intermediate HPLC retention times .
Advanced: How does the trifluoromethyl group influence electronic properties and target interactions?
Answer:
- Electron-withdrawing effect : The -CF₃ group increases electrophilicity of the benzamide ring, enhancing hydrogen bonding with active-site residues (e.g., backbone amides in kinase ATP pockets) .
- Hydrophobic interactions : The trifluoromethyl group engages in van der Waals interactions with hydrophobic pockets, as shown in molecular docking studies of similar compounds .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo (assessed via microsomal stability assays) .
Advanced: What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
- ADMET prediction : Tools like SwissADME or ADMETlab estimate solubility (LogS), permeability (Caco-2 models), and CYP450 inhibition .
- Docking simulations : AutoDock Vina or Schrödinger Suite models binding modes to targets (e.g., kinases), guiding SAR studies .
- Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
Basic: What are common degradation pathways, and how are they mitigated during storage?
Answer:
- Hydrolysis : The amide bond may hydrolyze under acidic/basic conditions. Stabilize with lyophilization or storage in anhydrous DMSO .
- Oxidation : Aryl rings with electron-donating groups (e.g., 4-fluorophenyl) are susceptible. Add antioxidants (e.g., BHT) or store under inert gas .
- Photodegradation : Trifluoromethyl groups are photostable, but light-sensitive intermediates require amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
